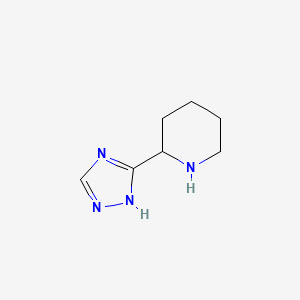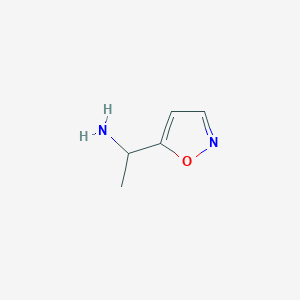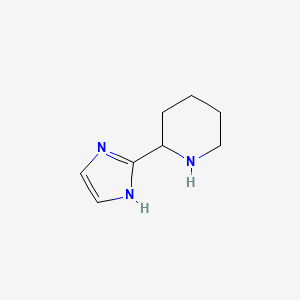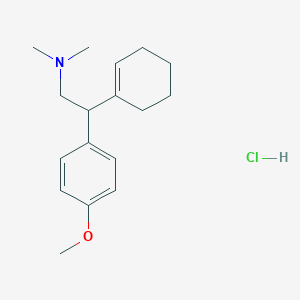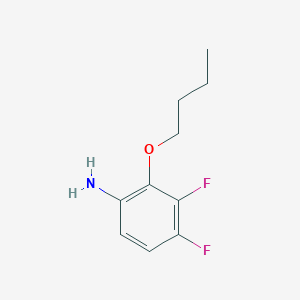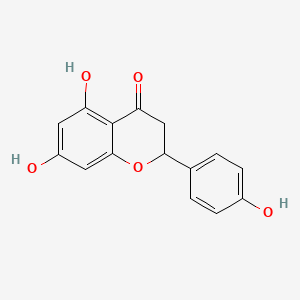![molecular formula C30H19Br B3030701 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene CAS No. 944801-33-6](/img/structure/B3030701.png)
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene
Descripción general
Descripción
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene, also known as this compound, is a useful research compound. Its molecular formula is C30H19Br and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.06701 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Solvent Effects
A novel luminescent compound, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), synthesized via Suzuki Cross-coupling reaction, exhibits blue and blue-violet light emissions. The emission spectra are influenced by solvent polarity, showing a slight blue shift and changes in fluorescence intensity with increasing solvent polarity. This compound's light emission can be quenched by electron donors such as N,N-dimethylaniline, following the Stern-Volmer equation (Guo, Jin, & Liu, 2007).
Electroluminescence in OLEDs
Several studies have focused on the use of anthracene derivatives, including 9-bromo-10-naphthalenyl-anthracene, in organic electroluminescent applications, particularly for organic light-emitting diodes (OLEDs). These compounds are noted for their high thermal stability, electrochemical reversibility, and wide band gap, making them suitable for blue OLEDs. The UV/fluorescence solution spectra of these compounds show strong emissions at various wavelengths, suggesting their viability as OLED materials (Sarsah et al., 2013).
Enhanced OLED Performance
Further research indicates that modifications to the anthracene core can significantly affect OLED performance. For instance, the introduction of a fluorescent anthracene unit at specific positions of certain molecules leads to high luminescence efficiency and excellent stability, making them promising materials for electroluminescent devices. Such modifications can influence the electrical field polarization of the device and improve luminous current efficiency (Zhuang et al., 2014).
Applications in Exciton Generation for OLEDs
Anthracene cored molecules, including those incorporating naphthalenyl-anthracene, have been synthesized for use as efficiency enhancement layers in blue fluorescent OLEDs. These molecules facilitate a triplet-triplet annihilation process, resulting in enhanced external quantum efficiency and color coordinates, indicative of their effectiveness in OLED applications (Lim et al., 2019).
Chemical Properties and Synthesis
Apart from electroluminescent applications, research also delves into the chemical synthesis and properties of 9-bromo-10-naphthalenyl-anthracene derivatives. These studies focus on the synthesis processes, structural characterization, and the exploration of physical properties relevant to various applications, highlighting the versatility and utility of these compounds in different scientific domains (Jang, Shin, & Chi, 2008).
Propiedades
IUPAC Name |
9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKJCQNYVLAQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B3030620.png)
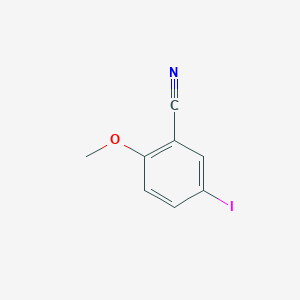
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
